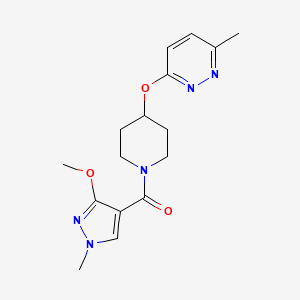

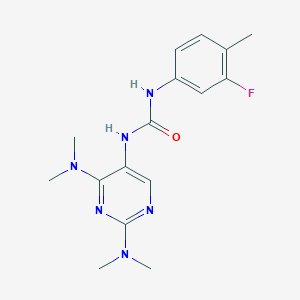

4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide” is a chemical compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C17H19ClN2O2S, an average mass of 350.863 Da, and a monoisotopic mass of 350.085571 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 518.3±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .

Applications De Recherche Scientifique

Anti-acetylcholinesterase Activity

A series of piperidine derivatives, including compounds related to "4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide," have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds showed promising results as potential antidementia agents due to their significant increase in acetylcholine content in the cerebral cortex and hippocampus of rats, suggesting their application in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Gastrointestinal Motility Enhancement

Benzamide derivatives, structurally similar to "this compound," have been synthesized as selective serotonin 4 (5-HT4) receptor agonists. These compounds demonstrated the ability to accelerate gastric emptying and increase the frequency of defecation, highlighting their potential as novel prokinetic agents with applications in treating gastrointestinal motility disorders (Sonda et al., 2004).

Antimicrobial Activity

Metal complexes derived from benzamide compounds, including those structurally related to "this compound," have been synthesized and evaluated for their in vitro antibacterial activity. These studies revealed that copper complexes exhibited enhanced activity against a variety of bacterial strains, suggesting their use in developing new antimicrobial agents (Khatiwora et al., 2013).

CCR5 Antagonism for HIV-1 Inhibition

Research into piperidine-4-carboxamide derivatives, related to "this compound," has led to the discovery of potent CCR5 antagonists with high anti-HIV-1 activity. These compounds, through binding affinity to the CCR5 receptor, inhibit the replication of CCR5-using HIV-1 clinical isolates, indicating their application in HIV-1 treatment strategies (Imamura et al., 2006).

Propriétés

IUPAC Name |

4-chloro-N-(4-piperidin-1-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O/c19-15-6-4-14(5-7-15)18(22)20-16-8-10-17(11-9-16)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOZDVRRAJEHIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol](/img/structure/B2718281.png)

![4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2718282.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2718287.png)

![2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2718289.png)

![N-[(2,4-difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2718292.png)

![N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide](/img/structure/B2718293.png)

![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2718295.png)

![N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide](/img/structure/B2718300.png)

![1-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2718301.png)